

# Discontinuation of GW766994 Clinical Development: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GW 766994 |           |
| Cat. No.:            | B1672477  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

GlaxoSmithKline (GSK) discontinued the clinical development of GW766994, an orally administered, selective antagonist of the C-C chemokine receptor 3 (CCR3). The decision followed the failure of the compound to meet its primary efficacy endpoint in a key clinical trial involving patients with asthma and eosinophilic bronchitis. Despite achieving high receptor occupancy, GW766994 did not significantly reduce eosinophil counts in sputum or blood, the key biomarkers of eosinophilic inflammation in asthma. While the drug was generally well-tolerated, the lack of clinical efficacy in a well-designed study led to the cessation of its development for eosinophil-driven respiratory diseases. This document provides a detailed overview of the available data, experimental protocols, and the scientific rationale behind the discontinuation of GW766994.

# Introduction to GW766994 and its Target: The CCR3 Pathway

GW766994 is a small molecule antagonist designed to block the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor in the inflammatory cascade, particularly in allergic diseases like asthma.[1] It is highly expressed on the surface of eosinophils, a type of white blood cell that plays a central role in the pathophysiology of asthma. The primary ligands for CCR3 are the eotaxin chemokines (eotaxin-1, -2, and -3), which are potent chemoattractants for



eosinophils.[1] The binding of eotaxins to CCR3 on eosinophils triggers a signaling cascade that leads to eosinophil recruitment, activation, and survival in the airways, contributing to airway inflammation and hyperresponsiveness.

The therapeutic hypothesis for GW766994 was that by blocking the CCR3 receptor, it would inhibit the recruitment of eosinophils to the lungs, thereby reducing inflammation and improving asthma symptoms.[2]

## **Signaling Pathway of CCR3**

The binding of eotaxin to the CCR3 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process is crucial for the chemotactic response of eosinophils.



Click to download full resolution via product page

Figure 1: Simplified CCR3 Signaling Pathway and the inhibitory action of GW766994.

# Clinical Development Program: Key Study (NCT01160224)

The primary evidence for the discontinuation of GW766994 comes from a randomized, double-blind, placebo-controlled, parallel-group clinical trial (NCT01160224).[1][3] This study was designed to evaluate the efficacy and safety of GW766994 in patients with asthma and eosinophilic bronchitis.

## **Experimental Protocol**



Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]

Patient Population: 60 patients with mild-to-moderate asthma and a sputum eosinophil count of >3%.[1]

#### Treatment Regimen:

- Treatment Group: GW766994 300 mg administered orally twice daily for 10 days.[1]
- Control Group: Matching placebo administered orally twice daily for 10 days.[1]

Primary Outcome Measure: The primary objective was to compare the effect of GW766994 to placebo on sputum eosinophil counts.[2][3]

#### Secondary Outcome Measures:

- · Blood eosinophil counts
- Forced expiratory volume in 1 second (FEV1)
- Airway hyperresponsiveness to methacholine (PC20)
- Asthma Control Questionnaire (ACQ) scores
- Safety and tolerability

## **Experimental Workflow**

The clinical trial followed a structured workflow from patient screening to follow-up.





Click to download full resolution via product page

**Figure 2:** High-level experimental workflow for the NCT01160224 clinical trial.

# **Clinical Trial Results: Lack of Efficacy**

The results of the NCT01160224 study were pivotal in the decision to discontinue the development of GW766994. Despite evidence of high receptor occupancy (estimated to be >90%), the drug failed to demonstrate a significant effect on the primary endpoint.[1]

# **Quantitative Data Summary**



| Outcome Measure                                           | GW766994 Group             | Placebo Group              | p-value                   |
|-----------------------------------------------------------|----------------------------|----------------------------|---------------------------|
| Primary Endpoint                                          |                            |                            |                           |
| Change from baseline in sputum eosinophil (%)             | No significant reduction   | No significant reduction   | Not significant           |
| Secondary Endpoints                                       |                            |                            |                           |
| Change from baseline in blood eosinophil count (cells/µL) | No significant reduction   | No significant reduction   | Not significant           |
| Change from baseline in FEV1 (L)                          | No significant improvement | No significant improvement | Not significant           |
| Change in PC20<br>methacholine<br>(doubling doses)        | Modest improvement         | No improvement             | Statistically significant |
| Change in Asthma Control Questionnaire (ACQ) score        | Modest improvement         | No improvement             | Statistically significant |

Note: Specific numerical values for mean changes and confidence intervals were not fully detailed in the publicly available abstracts. The table reflects the reported outcomes.

While there were statistically significant improvements in airway hyperresponsiveness (PC20) and asthma control (ACQ score), these effects were modest and not considered clinically significant.[1]

### **Rationale for Discontinuation**

The discontinuation of the clinical development of GW766994 by GSK can be attributed to the following key factors:

 Failure to Meet the Primary Efficacy Endpoint: The inability of GW766994 to reduce sputum and blood eosinophils, the core biomarkers of the targeted disease mechanism, was the







most significant finding. This suggested that CCR3 antagonism, at least with this compound, was not an effective strategy to combat eosinophilic inflammation in asthma.

- Lack of Clinically Meaningful Benefit: The modest improvements in secondary outcomes were not sufficient to justify further development, especially in the absence of an effect on the underlying inflammation.
- Questioning the Role of CCR3 in Airway Eosinophilia: The study's results raised fundamental questions about the role of the CCR3 receptor in airway eosinophilia in asthma, suggesting that other pathways may be more dominant.[1]

# **Logical Flow to Discontinuation**





Click to download full resolution via product page

**Figure 3:** Logical flow illustrating the decision to discontinue the clinical development of GW766994.



### Conclusion

The case of GW766994 serves as a critical example in drug development where a biologically plausible mechanism of action and successful target engagement in early-phase studies do not always translate into clinical efficacy. The rigorous, placebo-controlled trial design provided a clear, albeit negative, outcome, preventing further investment in a non-viable therapeutic candidate. For researchers and drug developers, the story of GW766994 underscores the importance of selecting robust primary endpoints that are closely linked to the disease pathophysiology and the challenges of targeting complex inflammatory pathways. While the development of GW766994 was halted, the data generated from its clinical trial have contributed valuable insights into the role of the CCR3 pathway in asthma and will inform future research in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. gsk.com [gsk.com]
- 2. us.gsk.com [us.gsk.com]
- 3. Eosinophilic Airway Diseases: From Pathophysiological Mechanisms to Clinical Practice -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discontinuation of GW766994 Clinical Development: A Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672477#discontinuation-of-gw-766994-clinical-development-by-gsk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com